molecular formula C19H25NO3 B7709237 (E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide CAS No. 768376-47-2

(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide

Cat. No.: B7709237
CAS No.: 768376-47-2
M. Wt: 315.4 g/mol
InChI Key: MRTRMXWJBUTRCU-VAWYXSNFSA-N
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Description

(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dimethoxybenzaldehyde and cyclohexen-1-yl ethylamine.

    Condensation Reaction: The aldehyde group of 2,6-dimethoxybenzaldehyde reacts with the amine group of cyclohexen-1-yl ethylamine in the presence of a base such as sodium hydroxide to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base like triethylamine to form the desired enamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted enamides with various functional groups.

Scientific Research Applications

(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide
  • (E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide

Uniqueness

(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide is unique due to the presence of the 2,6-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-22-17-9-6-10-18(23-2)16(17)11-12-19(21)20-14-13-15-7-4-3-5-8-15/h6-7,9-12H,3-5,8,13-14H2,1-2H3,(H,20,21)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTRMXWJBUTRCU-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C=CC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)OC)/C=C/C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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